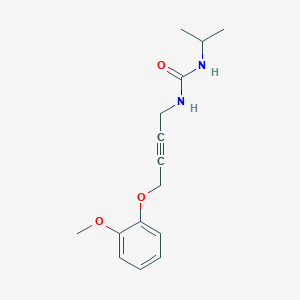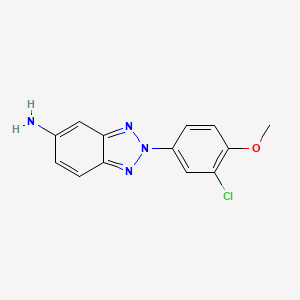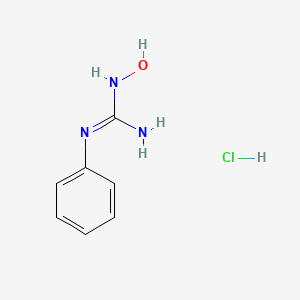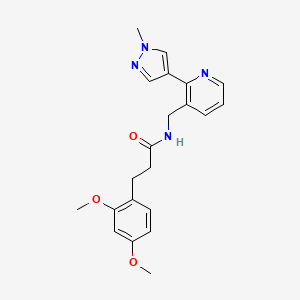![molecular formula C11H16N2O B2567477 Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] CAS No. 2375274-73-8](/img/structure/B2567477.png)
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine” derivatives was developed via three steps: the formation of a domino imine, intramolecular annulation, and then “Ugi-azide reaction” .Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .Applications De Recherche Scientifique
- Les dérivés de Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] ont démontré des effets antimicrobiens puissants. Les chercheurs ont étudié leur activité contre les bactéries, les champignons et les souches multirésistantes . Ces composés pourraient être précieux pour lutter contre les maladies infectieuses.
- Certains dérivés de pyrrolopyrazine présentent des propriétés anti-inflammatoires. En modulant les voies inflammatoires, ils pourraient contribuer au développement de nouveaux médicaments anti-inflammatoires. Des études supplémentaires sont nécessaires pour élucider leurs mécanismes d'action .
- Les dérivés de Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] se sont avérés prometteurs comme agents antiviraux. Leur potentiel contre les infections virales mérite d'être exploré, en particulier dans le contexte des virus émergents .
- Les composés avec ce squelette présentent une activité antioxydante. Comprendre leur rôle dans la gestion du stress oxydatif pourrait conduire à des applications thérapeutiques dans des affections liées aux dommages oxydatifs .
- Les chercheurs ont étudié le potentiel antitumoral des dérivés de pyrrolopyrazine. Ces composés peuvent interférer avec la croissance des cellules cancéreuses, ce qui en fait des candidats intéressants pour la recherche en oncologie .
- Les dérivés de 5H-pyrrolo[2,3-b]pyrazine se sont avérés inhiber les kinases. Les kinases jouent un rôle crucial dans les voies de signalisation cellulaire, et les cibler est pertinent pour la thérapie contre le cancer et d'autres maladies .
Propriétés antimicrobiennes
Potentiel anti-inflammatoire
Activité antivirale
Effets antioxydants
Propriétés antitumorales
Inhibition des kinases
Bien que les activités biologiques des dérivés de pyrrolopyrazine soient intrigantes, il subsiste des lacunes dans notre compréhension. Des recherches supplémentaires sont nécessaires pour découvrir leurs mécanismes d'action précis et pour explorer leur potentiel dans la découverte de médicaments. Les chercheurs en chimie médicinale peuvent utiliser ces informations pour concevoir et synthétiser de nouvelles pistes pour diverses maladies .
Mécanisme D'action
Orientations Futures
Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Analyse Biochimique
Biochemical Properties
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] exhibits a range of biochemical properties that make it a valuable tool in biochemical reactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has demonstrated inhibitory activity against certain kinases, which are enzymes that play crucial roles in cell signaling pathways. The interaction between Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] and these kinases involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction .
Additionally, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] has been found to interact with proteins involved in oxidative stress responses. This interaction enhances the compound’s antioxidant properties, which can protect cells from damage caused by reactive oxygen species .
Cellular Effects
The effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by modulating the expression of pro-apoptotic and anti-apoptotic genes . This modulation occurs through the inhibition of specific signaling pathways, such as the mitogen-activated protein kinase pathway, which is often dysregulated in cancer .
Furthermore, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] influences cellular metabolism by affecting the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. This results in altered energy production and metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active sites of target enzymes, leading to enzyme inhibition. For example, the compound’s interaction with kinases results in the inhibition of phosphorylation events critical for cell signaling .
Additionally, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of genes involved in cell proliferation, apoptosis, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition and reduction of oxidative stress . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites within the cell . The compound’s influence on metabolic pathways underscores its potential impact on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Additionally, the interaction with transporters can influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s targeting to specific subcellular compartments . These modifications can affect the compound’s stability, activity, and overall function within the cell.
Propriétés
IUPAC Name |
spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-10-8-12-9-11(13(10)5-1)3-6-14-7-4-11/h1-2,5,12H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTERKQLTIMUKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC3=CC=CN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2567394.png)



![7-benzyl-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567400.png)


![methyl 4-[[2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]benzoate](/img/structure/B2567405.png)

![2-(1H-indol-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2567407.png)
![6-Ethylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2567411.png)
![3-fluoro-N-[1-(prop-2-enoyl)piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2567413.png)


